molecular formula C14H17N3OS B2431154 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pivalamide CAS No. 2034494-94-3

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pivalamide

Cat. No.: B2431154
CAS No.: 2034494-94-3
M. Wt: 275.37
InChI Key: ZTKKWNNLIBRMOE-UHFFFAOYSA-N
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Description

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pivalamide is a novel organic compound that has garnered attention in various fields of research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pivalamide typically involves the following steps:

    Formation of the Pyrazine Core: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 2,3-diaminopyrazine with a suitable aldehyde or ketone.

    Introduction of the Thiophene Group: The thiophene group is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Attachment of the Pivalamide Moiety: The final step involves the acylation of the pyrazine-thiophene intermediate with pivaloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Halogenated thiophene derivatives, further functionalized with various nucleophiles.

Scientific Research Applications

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pivalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pivalamide exerts its effects depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Material Science: Its electronic properties, such as conjugation and electron-donating/withdrawing capabilities, contribute to its function in materials like semiconductors.

Comparison with Similar Compounds

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pivalamide can be compared with other compounds featuring similar structural motifs:

    N-((3-(pyridin-2-yl)pyrazin-2-yl)methyl)pivalamide: Similar structure but with a pyridine ring instead of thiophene, leading to different electronic properties and reactivity.

    N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide: Contains a furan ring, which may affect its stability and reactivity compared to the thiophene analogue.

Properties

IUPAC Name

2,2-dimethyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-14(2,3)13(18)17-9-10-12(16-7-6-15-10)11-5-4-8-19-11/h4-8H,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKKWNNLIBRMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=NC=CN=C1C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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